3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC13697333
Molecular Formula: C15H21BFNO3
Molecular Weight: 293.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BFNO3 |
|---|---|
| Molecular Weight | 293.14 g/mol |
| IUPAC Name | 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-12(17)9-11)13(19)18(5)6/h7-9H,1-6H3 |
| Standard InChI Key | CKUZGQNKJHSFJF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, reflects its benzamide backbone substituted with fluorine at position 3 and a pinacol boronic ester at position 5. Its molecular formula is C₁₅H₂₁BFNO₃, with a molecular weight of 293.14 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1509931-99-0 | |
| SMILES | CN(C)C(=O)C1=CC(=CC(=C1)F)B2OC(C(C)(C)O2)(C)C | |
| InChI Key | CKUZGQNKJHSFJF-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
The compound’s planar benzamide core and boronic ester moiety create a rigid structure. X-ray crystallography of analogues reveals π-stacking interactions between aromatic rings and hydrogen bonding involving the amide group, which may explain its low aqueous solubility . Spectroscopic data include:
-
¹H NMR (CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 3.10 (s, 6H, N-CH₃), 1.35 (s, 12H, pinacol-CH₃).
-
¹³C NMR: δ 168.2 (C=O), 135.6–125.8 (Ar-C), 83.7 (B-O-C), 24.9 (pinacol-CH₃).
Synthetic Applications
Role in Suzuki-Miyaura Cross-Coupling
The boronic ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds critical for synthesizing biaryl structures. For example, it couples with aryl halides under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield fluorinated biaryl amides . This reactivity is leveraged in drug discovery for constructing kinase inhibitors and antimicrobial agents .
Industrial and Research Use Cases
Pharmaceutical Intermediates
It serves as a building block for:
-
Kinase Inhibitors: Boronic acids enhance binding to ATP pockets .
-
PROTACs: The boronic ester facilitates targeted protein degradation .
Material Science
Incorporated into polymers for fluorescence sensors, leveraging fluorine’s electron-withdrawing effects .
Future Perspectives
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume